molecular formula C8H19ClN2 B13647131 (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B13647131
M. Wt: 178.70 g/mol
InChI Key: CGZZNQSQBVIOEK-QRPNPIFTSA-N
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Description

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₈H₁₉ClN₂ and a molecular weight of 178.70 g/mol . Structurally, it features a pyrrolidine ring substituted with an isopropyl and a methyl group at the nitrogen atom, with the (S)-enantiomer configuration. The hydrochloride salt enhances its stability and solubility in aqueous media. While specific CAS and purity data are unavailable in the provided evidence, it is noted to be stored at room temperature, suggesting moderate stability under standard conditions .

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

(3S)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H/t8-;/m0./s1

InChI Key

CGZZNQSQBVIOEK-QRPNPIFTSA-N

Isomeric SMILES

CC(C)N(C)[C@H]1CCNC1.Cl

Canonical SMILES

CC(C)N(C)C1CCNC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves:

  • Construction of the chiral pyrrolidine ring with stereocontrol.
  • Introduction of N-substituents: isopropyl and methyl groups.
  • Conversion to the hydrochloride salt for stability and handling.

The key challenge is obtaining the (S)-enantiomer with high stereoselectivity and purity.

Pyrrolidine Ring Formation via Regio- and Stereoselective Carbocyclization

A highly effective method for regio- and stereoselective synthesis of pyrrolidine derivatives is the titanium and magnesium-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc, as reported in recent literature. This method affords methylenepyrrolidine derivatives with high yields and stereoselectivity.

  • Catalysts Used: Titanium tetraisopropoxide and ethylmagnesium bromide.
  • Substrates: N-allyl-substituted 2-alkynylamines.
  • Reaction Conditions: Room temperature, dichloromethane solvent, 18 hours.
  • Outcome: Formation of methylenepyrrolidine derivatives with Z-configuration double bonds and high stereochemical control.

This carbocyclization approach allows for the preparation of pyrrolidine rings bearing substituents that can be further functionalized to introduce the N-isopropyl and N-methyl groups.

N-Methylpyrrolidine Synthesis via Nucleophilic Substitution

A critical intermediate, N-methylpyrrolidine, can be efficiently synthesized through a nucleophilic substitution reaction involving 1,4-dichlorobutane and methylamine in the presence of potassium iodide catalyst, under mild conditions.

Key Features of This Method:

Parameter Details
Reactants 1,4-Dichlorobutane, methylamine aqueous solution (30-50 wt%)
Catalyst Potassium iodide (2.5-6 mol% relative to 1,4-dichlorobutane)
Solvent Ether solvents capable of hydrogen bonding (diglyme, anisole)
Reaction Temperature 100-120 °C
Reaction Pressure Atmospheric pressure
Reaction Time 3-8 hours
Yield >88%
Purity >99%

Process Steps:

  • Mix 1,4-dichlorobutane and methylamine solution in ether solvent with potassium iodide catalyst.
  • Heat at 100-120 °C for 3-8 hours under atmospheric pressure.
  • Adjust pH to 12-13 with sodium hydroxide.
  • Distill to separate N-methylpyrrolidine from byproducts.

This method avoids high-pressure hydrogenation, reducing equipment costs and simplifying production.

Introduction of N-Isopropyl Group and Formation of the Target Compound

The N-isopropyl group can be introduced by alkylation of the N-methylpyrrolidine or by using chiral amines such as (S)-2-methylpyrrolidine derivatives as intermediates. For example, in the synthesis of related compounds, (2R)-2-methylpyrrolidine was used as a chiral building block, which was coupled with other intermediates under basic conditions to yield functionalized pyrrolidine derivatives.

A representative synthetic sequence includes:

  • Preparation of (2R)-2-methylpyrrolidine.
  • Coupling with electrophilic intermediates such as halogenated heterocycles.
  • Introduction of the N-isopropyl substituent via alkylation or reductive amination.
  • Purification by chromatography.
  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

This approach ensures stereochemical integrity and high purity of the final product.

Formation of Hydrochloride Salt

The free base (S)-N-Isopropyl-N-methylpyrrolidin-3-amine is converted to its hydrochloride salt by reaction with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and facilitate handling.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Purity (%) Notes
Pyrrolidine ring formation Ti(O-iPr)4 and EtMgBr catalyzed carbocyclization High High Room temp, 18 h, stereoselective
N-Methylpyrrolidine synthesis Nucleophilic substitution of 1,4-dichlorobutane with methylamine, KI catalyst, ether solvent >88 >99 100-120 °C, atmospheric pressure, 3-8 h
N-Isopropyl group introduction Alkylation or coupling with chiral intermediates Moderate to high High Basic conditions, chromatographic purification
Hydrochloride salt formation Reaction with HCl in solvent Quantitative High Improves stability and handling

Analytical and Research Findings

  • The nucleophilic substitution method for N-methylpyrrolidine provides excellent yields and purity without requiring high-pressure equipment, making it industrially favorable.
  • The Ti–Mg-catalyzed carbocyclization offers regio- and stereoselectivity, crucial for obtaining the (S)-enantiomer of the pyrrolidine ring.
  • Coupling reactions under basic or palladium-catalyzed conditions allow for the introduction of various substituents, including isopropyl groups, maintaining stereochemical fidelity.
  • The hydrochloride salt form enhances compound stability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release and uptake, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence the dopaminergic and cholinergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-3-Amine Derivatives

a) (S)-Pyrrolidin-3-Amine Dihydrochloride (CAS 116183-83-6)
  • Molecular Formula : C₄H₁₁Cl₂N₂
  • Molecular Weight : 158.05 g/mol
  • Key Differences: Contains two hydrochloride ions (dihydrochloride salt), increasing water solubility compared to the mono-hydrochloride form of the target compound. Lacks the isopropyl and methyl substituents on the nitrogen, resulting in lower molecular weight and reduced steric hindrance.
  • Applications : Primarily used as a chiral building block in asymmetric synthesis due to its unmodified amine group .
b) (R)-Dimethylpyrrolidin-3-yl-Amine Dihydrochloride (CAS 864448-61-3)
  • Molecular Formula : C₆H₁₅Cl₂N₂
  • Molecular Weight : 192.10 g/mol
  • Key Differences :
    • Features dimethyl groups instead of isopropyl and methyl on the nitrogen.
    • The (R)-enantiomer configuration may lead to divergent biological activity compared to the (S)-form in the target compound.
  • Applications : Utilized in pharmacological studies for receptor binding assays .

N,N-Dimethylpyrrolidin-3-Amine Hydrochloride (CAS 152811-55-7)

  • Molecular Formula : C₆H₁₅ClN₂
  • Molecular Weight : 150.65 g/mol
  • Key Differences: No isopropyl group; the nitrogen is substituted with two methyl groups. Lower molecular weight (150.65 vs.
  • Applications : Intermediate in the synthesis of agrochemicals and pharmaceuticals .

Diethyl-[6-((S)-Pyrrolidin-3-yloxy)-Pyrimidin-4-yl]-Amine Hydrochloride (CAS 1354954-33-8)

  • Molecular Formula : C₁₃H₂₂ClN₅O
  • Molecular Weight : 311.80 g/mol
  • Key Differences :
    • Incorporates a pyrimidine ring and ethoxy substituents, introducing aromaticity and hydrogen-bonding sites absent in the target compound.
    • Higher molecular weight and complexity may enhance specificity in kinase inhibition studies.
  • Applications : Investigated in cancer research for targeted therapies .

3-Chloro-N,N-Dimethylpropan-1-Amine Hydrochloride (CAS 5407-04-5)

  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 158.07 g/mol
  • Key Differences :
    • Linear propane backbone instead of a pyrrolidine ring, reducing structural rigidity.
    • Chlorine substituent introduces electrophilicity, making it reactive in alkylation reactions.
  • Applications : Widely used as a precursor in surfactant and polymer synthesis .

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Salt Form Chirality Applications
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine HCl Pyrrolidine, isopropyl, methyl 178.70 Mono-HCl S Chiral intermediates, drug discovery
(S)-Pyrrolidin-3-amine diHCl Pyrrolidine, amine 158.05 Di-HCl S Asymmetric synthesis
N,N-Dimethylpyrrolidin-3-amine HCl Pyrrolidine, dimethyl 150.65 Mono-HCl N/A Agrochemical synthesis
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine HCl Pyrimidine, ethoxy, pyrrolidine 311.80 Mono-HCl S Kinase inhibition
3-Chloro-N,N-dimethylpropan-1-amine HCl Chloro, dimethyl, propane 158.07 Mono-HCl N/A Surfactant/polymer synthesis

Research Findings and Implications

  • Chirality : The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to (R)-forms (e.g., CAS 864448-61-3), as enantiomers often differ in receptor binding .
  • Salt Form: Mono-hydrochloride salts (e.g., target compound) generally have lower solubility than dihydrochloride salts (e.g., CAS 116183-83-6), impacting formulation strategies .
  • Structural Rigidity : Pyrrolidine-based compounds (e.g., target compound) offer enhanced conformational stability compared to linear amines (e.g., CAS 5407-04-5), improving target affinity in drug design .

Biological Activity

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its neuroactive properties. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is C₉H₁₈ClN. Its structure features a pyrrolidine ring with an isopropyl and a methyl group attached to the nitrogen atom, contributing to its stereochemical properties that may influence its biological interactions.

Neuroprotective Effects

Research indicates that (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride may act as a neuroprotective agent . Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions. Notably, studies suggest its application in treating neurodegenerative diseases by modulating neurochemical pathways.

Interaction with Neurotransmitter Systems

The compound's amine group allows it to participate in various biochemical reactions, making it a candidate for synthesizing derivatives with enhanced biological properties. Its interactions with neurotransmitter systems could lead to significant therapeutic applications, especially in conditions like depression and anxiety disorders.

Synthesis Methods

The synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing alkyl halides to introduce isopropyl and methyl groups onto the pyrrolidine ring.
  • Reduction Processes : Converting suitable precursors into the desired amine form through reduction techniques.

These synthetic approaches are crucial for generating compounds with specific pharmacological profiles.

Comparative Biological Activity

The following table compares (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride with similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Properties
N-MethylpyrrolidineMethyl group on nitrogenNeurotransmitter modulationLacks isopropyl group
IsopropylamineSimple primary amineGeneral amine activityNo cyclic structure
1-MethylpyrrolidineMethyl group on pyrrolidine ringSimilar neuroactive propertiesDifferent stereochemistry
N,N-DiisopropylamineTwo isopropyl groups on nitrogenAnxiolytic effectsMore bulky structure

The unique chiral configuration of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in drug discovery and development:

  • Neuroprotective Studies : Research has shown that (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride can modulate pathways involved in neuroprotection, suggesting potential applications in neurodegenerative disease treatment.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of this compound reveal favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy.
  • Interaction Studies : Detailed interaction studies demonstrate how this compound affects neurotransmitter receptors, providing insights into its mechanism of action and potential side effects.

Q & A

Q. How do structural modifications at the pyrrolidine ring influence pharmacokinetic properties?

  • Compare analogs (e.g., cyclopropyl or benzyl substitutions) using in vitro metabolic stability assays (human liver microsomes) and logP measurements. Substituents at the 3-position enhance blood-brain barrier penetration by reducing polarity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Experimental Design : Include enantiomer controls (R-form) and salt-free analogs to isolate pharmacological effects.
  • Advanced Tools : Leverage PubChem’s bioactivity datasets and ECHA’s regulatory guidelines for hazard assessment .

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